Sulfotransferase Inhibition Potency Comparison
In head-to-head kinetic analysis against human M and P phenol sulfotransferases (PST), adenosine 3',5'-diphosphate (3',5'-PAP) is the most potent product inhibitor. The 2'-isomer (2',5'-PAP) and 5'-ADP exhibit approximately 100-fold lower inhibition potency, while AMP derivatives are >1,000-fold less effective [1].
| Evidence Dimension | Relative Inhibition Potency (Ki-based) |
|---|---|
| Target Compound Data | Ki = 0.07 µM (reported as low) for M-PST |
| Comparator Or Baseline | 2',5'-PAP and 5'-ADP: ~100x less effective; AMP derivatives: >1,000x less effective |
| Quantified Difference | 100-fold to >1,000-fold difference in inhibitory potency |
| Conditions | Human M and P phenol sulfotransferase (PST) assays, using dopamine and phenol as substrates, as described in the kinetic study [1]. |
Why This Matters
This quantitative data confirms that only the 3',5'-bisphosphate configuration achieves the sub-micromolar affinity required for effective product inhibition studies; substitution with the 2'-isomer or a monophosphate would require 100- to 1,000-fold higher concentrations, invalidating experimental outcomes.
- [1] Rens-Domiano, S. S., & Roth, J. A. (1987). Inhibition of M and P phenol sulfotransferase by analogues of 3'-phosphoadenosine-5'-phosphosulfate. Journal of Neurochemistry, 48(5), 1411–1415. View Source
